4,4-Diethoxy-3-methylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C9H18O2. It is also known by its IUPAC name, 1,1-diethoxy-3-methyl-2-butene. This compound is characterized by its two ethoxy groups attached to a butene backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethoxy-3-methylbut-2-en-1-ol can be synthesized through various methods. One common route involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Diethoxy-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4,4-diethoxy-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the butene backbone also plays a crucial role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxy-3-methyl-2-butene: This compound shares a similar structure but lacks the hydroxyl group.
3-Methylbut-2-en-1-ol:
Uniqueness
4,4-Diethoxy-3-methylbut-2-en-1-ol is unique due to its combination of ethoxy groups and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in various chemical processes .
Properties
CAS No. |
26586-01-6 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,4-diethoxy-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9-10H,4-5,7H2,1-3H3 |
InChI Key |
VKZQDLLGUNIIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CCO)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.